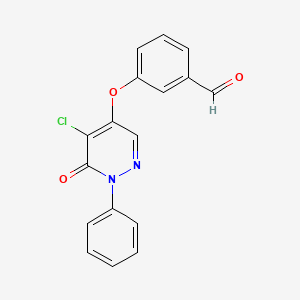

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

Description

Properties

IUPAC Name |

3-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEMRRHKDFQUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde typically involves the reaction of 5-chloro-6-oxo-1-phenylpyridazine with 3-hydroxybenzaldehyde. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

Oxidation: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzoic acid.

Reduction: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde exhibits various biological activities, making it a candidate for pharmaceutical applications:

Antimicrobial Properties

Studies have shown that compounds similar to 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde demonstrate antimicrobial activity against several pathogens, including bacteria and fungi. For instance, derivatives of pyridazine have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising results in inhibiting growth .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. They may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For example, some pyridazine derivatives have shown cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Agricultural Applications

The compound's efficacy as a pesticide or herbicide is an area of ongoing research. Its structural components may provide the necessary attributes for developing agrochemicals that target specific pests or diseases in crops. Preliminary studies indicate that certain derivatives possess insecticidal properties against agricultural pests, thus supporting sustainable agricultural practices .

Material Science Applications

In material science, 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde can be utilized in the synthesis of polymers or coatings with specific properties such as enhanced durability or resistance to environmental degradation. The incorporation of such compounds into polymer matrices may improve mechanical strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridazine derivatives demonstrated that modifications to the core structure significantly enhanced antimicrobial activity. The synthesized compounds were tested against common bacterial strains, revealing that certain substitutions led to a marked increase in efficacy compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines treated with pyridazine derivatives showed a reduction in cell viability, suggesting potential applications in cancer treatment. The mechanism of action was explored through molecular docking studies, which indicated strong interactions with key proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. For example, it may inhibit fungal enzymes involved in cell wall synthesis, leading to antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs and Substituent Variations

Key structural analogs include derivatives with modifications to the pyridazinone ring or benzaldehyde group. Below is a comparative analysis:

2.2. Functional Group Comparisons

- Aldehyde Reactivity : The target’s aldehyde exhibits faster nucleophilic addition kinetics compared to analogs with electron-donating groups (e.g., 5-Me), but slower than nitro-substituted derivatives due to moderate electron withdrawal from Cl .

- Planarity and Conformation : Unlike the coordinated dialdehyde in ’s dysprosium complex (twisted by 39.96°), the target’s benzaldehyde group is likely more planar, akin to free dialdehydes (r.m.s. deviation ~0.15 Å), enhancing π-π stacking in crystalline phases .

Biological Activity

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde, also known by its CAS number 866767-60-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C19H15ClN2O4

- Molecular Weight : 370.79 g/mol

- IUPAC Name : 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

The compound's structure includes a pyridazinone moiety, which is often associated with various pharmacological activities.

Research indicates that compounds similar to 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes such as phosphodiesterase (PDE) and reverse transcriptase, which are crucial in various cellular processes and viral replication pathways .

- Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Some derivatives exhibit significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Biological Activity Data

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde:

- Antiviral Activity : A study demonstrated that related pyridazine derivatives effectively inhibited HIV reverse transcriptase, highlighting their potential as antiviral agents .

- Cytotoxicity Studies : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .

- Anti-inflammatory Properties : Research indicated that these compounds could reduce inflammation markers in animal models, pointing to their potential for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.